![molecular formula C18H18F3N3OS B2589104 4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide CAS No. 1027224-91-4](/img/structure/B2589104.png)
4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide” is a chemical compound . It has a molecular weight of 471.54 . It is used in the synthesis of various polymers .
Synthesis Analysis
The compound can be synthesized electrochemically . The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .Chemical Reactions Analysis
The compound is used in the synthesis of polydithienylpyrroles . The trifluoromethoxy unit is introduced in the side chain during the synthesis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 471.54 . More specific physical and chemical properties are not available in the data I found.Applications De Recherche Scientifique
Inhibitors of Soluble Epoxide Hydrolase
One area of application involves the development of inhibitors for soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols, which play a role in various physiological processes and diseases. Research led by Thalji et al. (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of sEH, where the triazine heterocycle was found critical for high potency and selectivity. These compounds, including variations with a trifluoromethoxy phenyl group, showed potential for use in investigating various disease models due to their effects on serum biomarkers related to sEH activity (Thalji et al., 2013).
Cardiotonic Agents
Compounds with a phenylpiperazino moiety have been examined for their cardiotonic properties, which enhance the force of heart contractions without significantly affecting the heart rate. Nate et al. (1987) explored the structure-activity relationships of such compounds, revealing that specific modifications to the phenylpiperazino group could yield potent positive inotropic activity, which could be beneficial in developing new treatments for heart failure (Nate et al., 1987).
Antimicrobial and Hypoglycemic Activities
Research on N-(1-adamantyl)carbothioamide derivatives, including those with a piperazine and carbothioamide moiety, demonstrated significant antimicrobial activity against various pathogens and hypoglycemic activity in diabetic models. This suggests potential applications in treating infections and managing diabetes (Al-Abdullah et al., 2015).
Antiviral and Antimicrobial Agents
Compounds featuring a piperazine carbothioamide structure have been evaluated for their antiviral and antimicrobial activities. A study by Reddy et al. (2013) synthesized derivatives doped with febuxostat, showing promise against Tobacco mosaic virus (TMV) and various microbial strains, highlighting the potential for developing new antiviral and antimicrobial therapies (Reddy et al., 2013).
Antitubercular Agents
Another study by Patel and Telvekar (2014) designed and synthesized N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives as antitubercular agents, showcasing significant activity against Mycobacterium tuberculosis. This research underlines the importance of such compounds in addressing tuberculosis, a major global health challenge (Patel & Telvekar, 2014).
Orientations Futures
Propriétés
IUPAC Name |
4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3OS/c19-18(20,21)25-16-8-6-14(7-9-16)22-17(26)24-12-10-23(11-13-24)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUKXESNYGNIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2589024.png)
![5-methyl-2,4-dioxo-3-phenyl-N-(4-sulfamoylphenethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2589025.png)
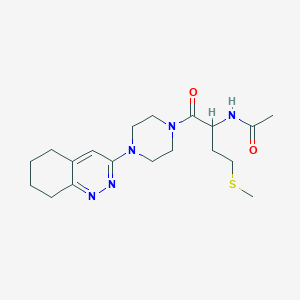
![N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2589030.png)
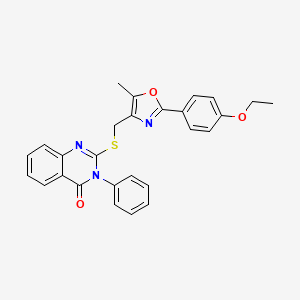
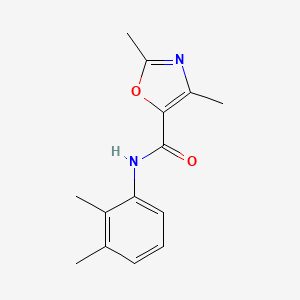
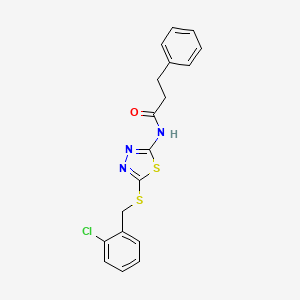
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2589036.png)
![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2589037.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-hydroxyacetic acid](/img/structure/B2589038.png)
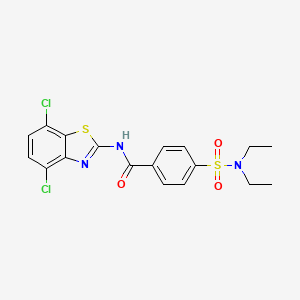
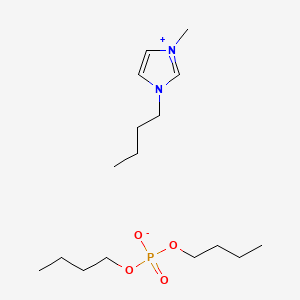
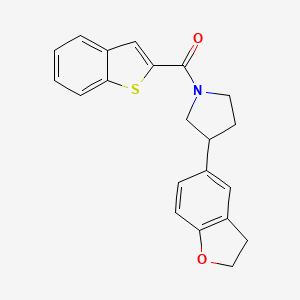
![2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2589045.png)